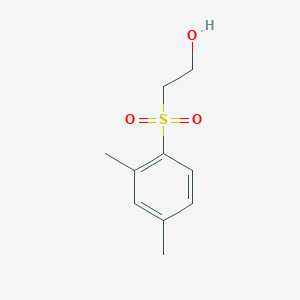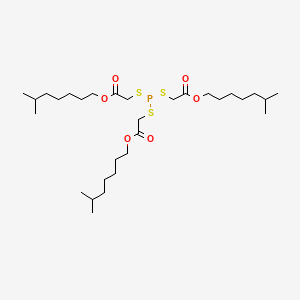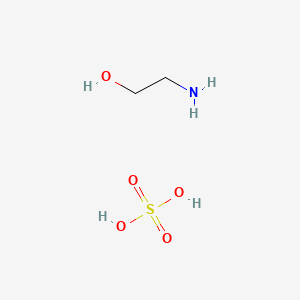
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative is a complex organic compound known for its unique structure and properties This compound is characterized by its intricate molecular framework, which includes a tricyclic structure with multiple methyl groups and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the ketone and methyl groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for diverse applications .
科学的研究の応用
Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of structural modifications on chemical reactivity.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
作用機序
The mechanism of action of Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tricyclic core can interact with hydrophobic regions of proteins and membranes, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other tricyclic ketones and derivatives with similar structural features. Examples include:
- Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)acetone
- Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)ethanol .
Uniqueness
What sets Ethanone, 1-(octahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulenyl)-, didehydro derivative apart is its unique combination of a tricyclic structure with multiple methyl groups and a ketone functional group. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
68867-57-2 |
|---|---|
分子式 |
C17H26O |
分子量 |
246.4 g/mol |
IUPAC名 |
1-(2,6,6,8-tetramethyl-4-tricyclo[5.3.1.01,5]undec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-17-9-14(10)16(4,5)15(17)13(12(3)18)8-11(17)2/h8,10,13-15H,6-7,9H2,1-5H3 |
InChIキー |
UTLJUSIICBRVLA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC23CC1C(C2C(C=C3C)C(=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12806235.png)



